molecular formula C60H101N15O17 B8082203 GAP 27

GAP 27

Cat. No.: B8082203
M. Wt: 1304.5 g/mol
InChI Key: SXRAPDIXXYFGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “GAP 27” is a synthetic peptide composed of a sequence of amino acids. This peptide is designed for specific biochemical and pharmacological applications, often used in research and therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the following steps:

    Amino Acid Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin. The coupling reaction typically uses reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid.

    Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed using trifluoroacetic acid (TFA).

    Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), and is characterized by mass spectrometry and amino acid analysis.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify specific amino acids, such as methionine and cysteine, leading to the formation of sulfoxides or disulfides.

    Reduction: Reductive conditions can break disulfide bonds, reducing cystine to cysteine.

    Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, disulfides.

    Reduction: Free thiols.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

This peptide has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for therapeutic potential in treating diseases by mimicking or inhibiting natural peptides.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “GAP 27” lies in its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its design allows for targeted interactions with specific molecular targets, making it a valuable tool in research and medicine.

Biological Activity

GAP 27, a connexin mimetic peptide, has garnered attention in the field of biomedical research due to its effects on cell communication and migration, particularly in the context of wound healing and tissue repair. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on gene expression, and implications for therapeutic applications.

This compound is a synthetic peptide derived from the second extracellular loop of Connexin 43 (Cx43), a protein that forms gap junctions facilitating intercellular communication. The primary function of this compound is to inhibit gap junction intercellular communication by blocking Cx43, which can lead to various biological effects, particularly in fibroblasts and other cell types involved in tissue repair.

This compound operates through several mechanisms:

  • Inhibition of Gap Junctions : By blocking Cx43, this compound reduces the exchange of ions and small molecules between adjacent cells, which can alter cellular responses during injury or inflammation.
  • Modulation of Cell Migration : Research indicates that this compound enhances the migration of dermal fibroblasts, crucial for wound healing processes. This effect is particularly significant under both normal and high glucose conditions, which are relevant in diabetic wound healing scenarios.

Gene Expression Changes

A study by Wright et al. (2009) demonstrated that this compound significantly alters gene expression in dermal fibroblasts under varying glucose conditions. The key findings include:

  • In normal glucose conditions:
    • Upregulated Genes : Collagen1a1, connective tissue growth factor (CTGF), integrin β1, MMP1.
    • Downregulated Genes : Hyaluronan synthase 1.
  • In high glucose conditions:
    • Upregulated Genes : Collagen XII a1.
    • Downregulated Genes : Collagens, integrins, fibronectin-1, versican.

These results suggest that while this compound promotes migration and ECM remodeling in normal conditions, it may hinder these processes in hyperglycemic environments, potentially contributing to impaired wound healing in diabetic patients .

Impact on Cell Migration

Further studies have shown that this compound enhances cell migration rates in juvenile foreskin fibroblasts. The peptide's ability to block hemichannel signaling at lower doses than required for gap junction coupling indicates a nuanced role in modulating cellular responses during tissue repair .

Case Studies and Clinical Implications

This compound's potential therapeutic applications have been explored through various case studies:

  • Wound Healing : In diabetic models, the application of this compound has been linked to improved rates of wound closure. This is particularly relevant as diabetes often leads to chronic wounds due to impaired fibroblast function.
  • Tissue Engineering : The modulation of gene expression by this compound suggests its utility in tissue engineering applications where controlled cell migration and ECM remodeling are critical.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

ConditionGene Expression Changes (Upregulated)Gene Expression Changes (Downregulated)
Normal GlucoseCollagen1a1, CTGF, Integrin β1, MMP1Hyaluronan synthase 1
High GlucoseCollagen XII a1Collagens, Integrins, Fibronectin-1

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H101N15O17/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRAPDIXXYFGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H101N15O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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